molecular formula C16H17NS B13931515 N,N-Dimethyl-alpha,alpha-diphenylthioacetamide CAS No. 54191-80-9

N,N-Dimethyl-alpha,alpha-diphenylthioacetamide

Cat. No.: B13931515
CAS No.: 54191-80-9
M. Wt: 255.4 g/mol
InChI Key: JMUXNFZSTDDNFY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-alpha,alpha-diphenylthioacetamide is a thioamide derivative characterized by a sulfur atom replacing the oxygen in the carbonyl group of the acetamide backbone. Its structure includes two phenyl groups attached to the alpha carbon and dimethyl substituents on the nitrogen atom. This compound is structurally analogous to diphenamid (N,N-dimethyl-2,2-diphenylacetamide), a known herbicide, but differs in the substitution of the amide oxygen with sulfur, which alters its electronic and steric properties .

Properties

CAS No.

54191-80-9

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

N,N-dimethyl-2,2-diphenylethanethioamide

InChI

InChI=1S/C16H17NS/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

JMUXNFZSTDDNFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2,2-diphenylthioacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-diphenylthioacetic acid with dimethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the thioamide bond .

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-2,2-diphenylthioacetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,2-diphenylthioacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2,2-diphenylthioacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,2-diphenylthioacetamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)
  • Structure : Features a traditional acetamide group (C=O) with two phenyl groups on the alpha carbon and dimethylamine on nitrogen.
  • Applications : Widely used as a pre-emergent herbicide due to its ability to inhibit cell division in plants .
  • Key Differences : The absence of sulfur in diphenamid results in higher polarity and hydrogen-bonding capacity compared to the thioacetamide variant. Thioacetamides generally exhibit reduced solubility in polar solvents but enhanced stability against hydrolysis .
(b) N,N-Dimethylacetamide (DMA)
  • Structure : A simple acetamide with dimethylamine and a methyl group on the carbonyl carbon.
  • Physicochemical Properties :
    • Boiling Point: 164.5–167.5°C .
    • Solubility: Miscible with water and organic solvents .
  • Applications : Industrial solvent in polymer production (e.g., polyacrylonitrile) and pharmaceuticals .
  • Toxicity : Classified as a reproductive toxin and hepatotoxin with occupational exposure limits (OELs) of 10 ppm .
  • Comparison : Unlike the diphenyl-substituted thioacetamide, DMA lacks aromatic groups, making it less lipophilic. The thioacetamide’s sulfur atom may confer distinct metabolic pathways and toxicity profiles .
(c) Thioacetamide Derivatives (e.g., N-(Substituted) Thioacetamide Quinazolinones)
  • Structure: Thioacetamide moieties linked to heterocyclic systems like quinazolinones .
  • Properties: Melting Points: 489–491 K (observed in dichlorophenyl-thiazolyl acetamide derivatives) .

Physicochemical and Toxicological Data Comparison

Property N,N-Dimethyl-alpha,alpha-diphenylthioacetamide* Diphenamid N,N-Dimethylacetamide Thioacetamide Quinazolinone
Molecular Formula C₁₆H₁₇NS (inferred) C₁₆H₁₇NO C₄H₉NO C₁₉H₁₈N₄O₃S₂ (example)
Molecular Weight ~255.4 g/mol 239.3 g/mol 87.12 g/mol ~446.5 g/mol
Melting Point Not reported Not reported -20°C (liquid) 489–491 K
Solubility Likely low in water; high in organic solvents Low water solubility Miscible in water Low in polar solvents
Toxicity Expected hepatotoxicity (thioacetamide class) Herbicide; moderate toxicity Reproductive toxin Moderate to high bioactivity

*Inferred based on structural analogs.

Biological Activity

N,N-Dimethyl-alpha,alpha-diphenylthioacetamide (commonly referred to as DM-DPTA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DM-DPTA is characterized by its thioacetamide structure, which contributes to its biological activity. The chemical formula is C15H17N1S1C_{15}H_{17}N_{1}S_{1}, and it features a dimethylamino group attached to a thioacetamide moiety with two phenyl groups.

Research indicates that DM-DPTA exhibits various mechanisms of action that contribute to its biological activity:

  • Receptor Interactions : DM-DPTA has been shown to interact with adrenergic receptors, particularly affecting alpha-adrenergic receptor subtypes. Studies have demonstrated that it can inhibit alpha 1- and alpha 2-adrenoceptors with varying potency, suggesting a role in modulating sympathetic nervous system activity .
  • Cytotoxic Effects : In vitro studies have indicated that DM-DPTA may possess cytotoxic properties against certain cancer cell lines. Its structural analogs have been compared for their efficacy in inducing apoptosis in tumor cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary investigations suggest that DM-DPTA exhibits antimicrobial properties, although the specific mechanisms remain to be fully elucidated.

Biological Activity Summary

Biological ActivityMechanismReference
Alpha-adrenergic receptor inhibitionCompetitive and non-competitive antagonism
Cytotoxicity against cancer cellsInduction of apoptosis
Antimicrobial effectsUnknown mechanismPreliminary findings

Case Study 1: Alpha-Adrenergic Receptor Modulation

In a study examining the effects of DM-DPTA on isolated rat vas deferens tissues, it was found that DM-DPTA significantly inhibited both alpha 1- and alpha 2-adrenoceptors. The study reported a reversible antagonism where washing the tissues returned the response curves to baseline levels, indicating a competitive interaction at lower concentrations .

Case Study 2: Cytotoxicity in Cancer Models

Research conducted on various anthracycline analogs, including those related to DM-DPTA, revealed promising results in terms of cytotoxicity against K562 wild-type and ABCB1-overexpressing cancer cells. These studies highlighted the potential for DM-DPTA derivatives to overcome drug resistance commonly seen in chemotherapy .

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